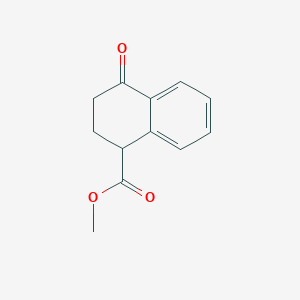

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXPXNBKKZUONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434879 | |

| Record name | Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156390-35-1 | |

| Record name | Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the core synthetic strategies, delve into the mechanistic intricacies of each approach, and provide detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Tetralone Core

The 4-oxo-1,2,3,4-tetrahydronaphthalene moiety, commonly referred to as a tetralone, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the design of compounds targeting a wide array of biological targets. The presence of both a ketone and a carboxylate group in this compound offers multiple points for chemical modification, making it a valuable building block for generating diverse molecular libraries.

This guide will focus on the primary and most efficient synthetic routes for the preparation of this key intermediate, with a critical analysis of the advantages and limitations of each pathway. The core methodologies to be discussed are:

-

Dieckmann Condensation: An intramolecular cyclization of a diester.

-

Intramolecular Friedel-Crafts Acylation: An acid-catalyzed cyclization of a carboxylic acid or its derivative.

-

Stobbe Condensation: A base-catalyzed condensation followed by cyclization.

A comparative analysis of these routes will be presented to aid researchers in selecting the most appropriate method based on starting material availability, desired scale, and experimental constraints.

Synthetic Pathways and Mechanistic Insights

The construction of the tetralone ring system with the desired ester functionality at the C1 position can be achieved through several strategic disconnections. Each approach leverages fundamental principles of organic chemistry to achieve the target structure.

Dieckmann Condensation: Building the Ring from a Linear Diester

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, providing a powerful method for the formation of five- and six-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[1][2][3] For the synthesis of this compound, the logical precursor is a substituted dimethyl adipate derivative, namely dimethyl 2-(2-phenylethyl)butanedioate.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide molecule yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-proton of the product by the alkoxide base.[1] An acidic workup is then required to neutralize the enolate and afford the final product.

Diagram of the Dieckmann Condensation Pathway:

Caption: Dieckmann condensation workflow.

Intramolecular Friedel-Crafts Acylation: Aromatic Ring Closure

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4][5] In its intramolecular variant, it provides an efficient route to form cyclic ketones where an aromatic ring is tethered to an acyl group precursor.[5][6] For the synthesis of our target molecule, a suitable precursor would be a derivative of 4-phenylbutyric acid containing a methoxycarbonyl group at the appropriate position.

Mechanism: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid or its corresponding acyl chloride, generating a highly electrophilic acylium ion. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity of the ring and yields the cyclic ketone.[4]

Diagram of the Intramolecular Friedel-Crafts Acylation Pathway:

Caption: Intramolecular Friedel-Crafts acylation workflow.

Stobbe Condensation: A Stepwise Approach to the Tetralone Core

The Stobbe condensation is a base-catalyzed reaction between a dialkyl succinate and a ketone or aldehyde.[7][8][9] This reaction forms an alkylidene succinic acid or its corresponding ester, which can then be subjected to a subsequent intramolecular Friedel-Crafts acylation to construct the tetralone ring.

Mechanism: The reaction begins with the deprotonation of the α-carbon of the succinic ester by a strong base, forming an enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone to form an alkoxide intermediate. A key feature of the Stobbe condensation is the subsequent intramolecular cyclization of the alkoxide onto one of the ester carbonyls to form a γ-lactone intermediate. This lactone then undergoes a base-induced elimination to open the ring and form a stable carboxylate salt of the α,β-unsaturated half-ester.[7][10] After acidification, the resulting half-ester can be reduced and then cyclized via an intramolecular Friedel-Crafts reaction to yield the tetralone core.

Diagram of the Stobbe Condensation and Cyclization Pathway:

Caption: Stobbe condensation and subsequent cyclization workflow.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway is a critical decision in any chemical synthesis campaign. The following table provides a comparative overview of the three main routes to this compound.

| Feature | Dieckmann Condensation | Intramolecular Friedel-Crafts Acylation | Stobbe Condensation |

| Starting Materials | Diesters (e.g., dimethyl 2-(2-phenylethyl)butanedioate) | Aryl-substituted carboxylic acids or acyl chlorides | Aromatic aldehydes/ketones and dialkyl succinates |

| Key Transformation | Intramolecular Claisen-type condensation | Intramolecular electrophilic aromatic substitution | Base-catalyzed condensation followed by cyclization |

| Reagents & Catalysts | Strong base (e.g., NaH, NaOEt) | Strong Lewis acid (e.g., AlCl₃) or protic acid (e.g., PPA) | Strong base (e.g., KOBu-t), followed by reduction and acid catalyst for cyclization |

| Advantages | - Convergent approach- Good for forming 6-membered rings- Can be high yielding | - Often high yielding- Utilizes readily available starting materials- Robust and well-established reaction | - Versatile for a range of aromatic aldehydes/ketones- Stepwise approach allows for intermediate modification |

| Limitations | - Requires synthesis of the diester precursor- Potential for side reactions if multiple enolizable protons are present | - Requires stoichiometric amounts of Lewis acid catalyst- Catalyst can be difficult to handle- Aromatic ring must be sufficiently activated | - Multi-step process- Overall yield can be lower due to the number of steps |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol outlines the synthesis of the target molecule from dimethyl 2-(2-phenylethyl)butanedioate.

Step 1: Synthesis of Dimethyl 2-(2-phenylethyl)butanedioate This is a representative precursor synthesis and may vary.

-

To a solution of dimethyl succinate in an appropriate solvent, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the enolate.

-

Slowly add 2-phenylethyl bromide to the enolate solution and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure dimethyl 2-(2-phenylethyl)butanedioate.

Step 2: Dieckmann Cyclization

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene.

-

Heat the suspension to reflux and add a solution of dimethyl 2-(2-phenylethyl)butanedioate (1.0 equivalent) in anhydrous toluene dropwise over 1-2 hours.

-

Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of a suitable 4-arylbutyric acid derivative.

-

Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to approximately 80-90 °C with stirring.

-

Add the 4-aryl-1-(methoxycarbonyl)butanoic acid precursor portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

-

Stir the reaction mixture at this temperature for 1-3 hours, monitoring the progress by TLC.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure target molecule.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for the target molecule.

-

Molecular Formula: C₁₂H₁₂O₃

-

Molecular Weight: 204.22 g/mol [4]

-

Appearance: Expected to be a solid or oil.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplet, ~7.1-8.1 ppm), a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the aliphatic protons of the tetralone ring.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a ketone carbonyl (~197 ppm), an ester carbonyl (~172 ppm), aromatic carbons (~126-144 ppm), the methyl ester carbon (~52 ppm), and aliphatic carbons of the ring.

-

Infrared (IR) Spectroscopy (KBr or neat): Characteristic absorption bands are expected for the ketone C=O stretch (~1685 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 204.

Conclusion

The synthesis of this compound can be successfully achieved through several robust and well-established synthetic methodologies. The Dieckmann condensation offers a convergent route from a linear diester, while intramolecular Friedel-Crafts acylation provides a direct cyclization of an aromatic precursor. The Stobbe condensation presents a more stepwise but versatile approach. The selection of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. juniperpublishers.com [juniperpublishers.com]

Physical and chemical properties of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

An In-depth Technical Guide to Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Foreword: The Strategic Value of the Tetralone Scaffold

In the landscape of medicinal chemistry and drug development, the 4-tetralone motif serves as a privileged scaffold. Its rigid, bicyclic structure, combining aromatic and alicyclic features, provides a robust three-dimensional framework for orienting functional groups toward biological targets. This compound (CAS No. 156390-35-1) is a particularly valuable derivative within this class. As a β-keto ester, it possesses two key points of chemical reactivity—the ketone and the ester—that can be manipulated with high selectivity. This guide offers an in-depth examination of its properties, synthesis, and chemical behavior, providing researchers, scientists, and drug development professionals with the technical insights required to leverage this versatile building block in their synthetic campaigns.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound govern its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and provide reliable predictions based on its structure.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 156390-35-1 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.225 g/mol | [1] |

| Appearance | White to off-white solid | Typical for purified organic compounds of this class. |

| Melting Point | Data not available. Predicted to be in the range of 50-70 °C. | Based on isomers; Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate melts at 53-55 °C. |

| Boiling Point | Data not available. High boiling point expected. | Isomers boil at >125 °C under vacuum. Prone to decomposition at atmospheric pressure. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Low solubility in water. | Predicted based on its organic structure. |

Spectroscopic Signature: A Theoretical Analysis

Spectroscopic analysis is essential for structure verification and quality control. In the absence of published spectra for this specific compound, this section details the expected spectroscopic characteristics based on its functional groups and structural analogues.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl groups. Two distinct C=O stretching bands are predicted:

-

~1735-1750 cm⁻¹: A sharp, strong band corresponding to the methyl ester carbonyl (C=O) stretch.

-

~1680-1695 cm⁻¹: A strong band for the aryl ketone carbonyl (C=O) stretch. The conjugation with the benzene ring lowers its frequency compared to a simple aliphatic ketone.

-

~2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic portions.

-

~1600 cm⁻¹: C=C stretching from the aromatic ring.

-

~1100-1300 cm⁻¹: C-O stretching from the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Region (δ 7.2-8.1 ppm): Four protons exhibiting complex splitting patterns. The proton ortho to the carbonyl group (at C5) will be the most deshielded and is expected to appear as a doublet of doublets around δ 8.0 ppm.

-

Methine Proton (δ ~3.8-4.0 ppm): The single proton at the C1 position, adjacent to both the aromatic ring and the ester, is expected to be a doublet of doublets.

-

Methoxy Protons (δ ~3.7 ppm): A sharp singlet integrating to three protons from the -OCH₃ group.

-

Aliphatic Protons (δ ~2.2-3.2 ppm): The four protons on C2 and C3 will show complex multiplet patterns due to diastereotopicity and coupling to each other and the C1 proton.

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals in the downfield region. The ketone carbonyl (C4) is expected around δ 195-200 ppm , while the ester carbonyl (C=O of the ester) will be around δ 170-175 ppm .

-

Aromatic Carbons: Six signals between δ 125-145 ppm .

-

Methoxy Carbon: A signal around δ 52-54 ppm for the -OCH₃ group.

-

Methine Carbon (C1): A signal around δ 55-60 ppm .

-

Aliphatic Carbons (C2, C3): Two signals in the shielded region, typically between δ 25-40 ppm .

Proposed Synthesis Protocol

The synthesis of β-keto esters from ketones is a cornerstone of organic chemistry. A highly plausible and efficient route to this compound involves the base-mediated C-acylation of α-tetralone with a suitable carboxylating agent like dimethyl carbonate. This method is analogous to established procedures for similar tetralone systems.

Reaction Principle

The reaction proceeds via the formation of an enolate from α-tetralone using a strong, non-nucleophilic base such as sodium hydride (NaH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent workup under acidic conditions yields the target β-keto ester.

Step-by-Step Methodology

Materials:

-

α-Tetralone

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl carbonate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane (for washing NaH)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation of Base: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend Sodium Hydride (1.2 equivalents) in anhydrous THF. To remove the mineral oil, carefully add anhydrous hexane, stir, allow the NaH to settle, and remove the hexane supernatant via cannula. Repeat this washing step twice. Resuspend the washed NaH in fresh anhydrous THF.

-

Enolate Formation: To the stirred NaH suspension, add a solution of α-tetralone (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Carboxymethylation: Add dimethyl carbonate (2.0-3.0 equivalents) to the enolate solution. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the consumption of the starting tetralone.

-

Workup and Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of glacial acetic acid until gas evolution ceases and the pH is neutral/slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure product.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its β-keto ester functionality. The acidic α-proton at the C1 position allows for facile enolate formation, while the two distinct carbonyl groups can be targeted with selective reagents. This dual reactivity makes it a versatile intermediate for building molecular complexity.[3]

Key Reaction Pathways

-

Selective Ketone Reduction: The ketone at C4 can be selectively reduced in the presence of the ester using mild hydride reagents like sodium borohydride (NaBH₄). This yields a β-hydroxy ester, introducing a new stereocenter.

-

Ester Hydrolysis & Decarboxylation: Saponification of the ester with a base (e.g., NaOH), followed by acidification and heating, will result in decarboxylation to yield the parent α-tetralone. This is a classic reactivity pattern for β-keto acids.

-

C1-Alkylation/Acylation: The proton at C1 is acidic and can be removed by a suitable base (e.g., NaH, LDA) to form a stable enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install substituents at the C1 position, a critical step in many synthetic routes.

-

Aromatization: Under dehydrogenation conditions (e.g., using Palladium on carbon (Pd/C) at high temperatures), the tetralone ring can be aromatized to form a naphthalene derivative.

Reactivity Map

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Development

The tetralone core is a key feature in numerous biologically active molecules. This specific building block serves as an intermediate for compounds with potential therapeutic applications, including:

-

Anti-inflammatory Agents: The rigid scaffold is suitable for designing inhibitors of enzymes involved in inflammatory pathways.

-

Anticancer Agents: The tetralone structure is found in some classes of compounds investigated for their antitumor properties.[4]

-

CNS-Active Agents: Derivatives of the tetralin and tetralone family have been explored for their activity on central nervous system targets.

The ability to selectively functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening, accelerating the discovery of novel drug candidates.[3][5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the manufacturer's SDS before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its well-defined structure and predictable, versatile reactivity provide a reliable platform for constructing complex molecular architectures. By understanding its fundamental properties and chemical behavior as outlined in this guide, researchers can unlock its full potential in the rational design and synthesis of next-generation therapeutics and other advanced materials.

References

- 1. This compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [myskinrecipes.com]

- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 1-OXO-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE_TargetMol [targetmol.com]

An In-depth Technical Guide to the Characterization of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 156390-35-1)

Introduction

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, assigned CAS number 156390-35-1, is a member of the tetralone class of bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. The strategic placement of the ketone and methyl ester functionalities on the saturated ring of the tetrahydronaphthalene core offers multiple avenues for synthetic elaboration, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the essential characterization data for this compound. The methodologies and expected analytical data presented herein are grounded in established principles of organic spectroscopy and draw upon spectral data from closely related structural analogs. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and application of this versatile chemical entity.

Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These parameters are critical for assessing purity, predicting behavior in various solvent systems, and informing decisions in downstream applications such as formulation development.

| Property | Value | Source |

| CAS Number | 156390-35-1 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₂O₃ | CymitQuimica[1] |

| Molecular Weight | 204.22 g/mol | CymitQuimica[1] |

| Appearance | Expected to be a white to off-white solid or a colorless oil | General knowledge of similar compounds |

| Purity | Typically ≥97% for commercially available samples | CymitQuimica[1] |

| InChI Key | FJXPXNBKKZUONN-UHFFFAOYSA-N | CymitQuimica[1] |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation for organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework, functional groups, and overall connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. The expected NMR data for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented below. These predictions are based on the analysis of structurally similar tetralone derivatives.[2][3]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Protons (δ 7.0-8.0 ppm): The benzene ring will exhibit signals for its four protons. The proton ortho to the carbonyl group is expected to be the most deshielded.

-

Methine Proton (δ ~3.8-4.2 ppm): The single proton at the C1 position, being adjacent to both the aromatic ring and the ester group, will appear as a multiplet.

-

Methylene Protons (δ ~2.0-3.0 ppm): The two pairs of diastereotopic protons of the cyclohexanone ring at C2 and C3 will give rise to complex multiplets.

-

Methyl Protons (δ ~3.7 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbons (δ ~195-205 ppm and ~170-175 ppm): Two distinct signals are expected in the downfield region, corresponding to the ketone and ester carbonyl carbons, respectively.

-

Aromatic Carbons (δ ~125-145 ppm): The six carbons of the benzene ring will show a set of signals in this region.

-

Methine Carbon (δ ~50-60 ppm): The carbon at the C1 position will appear in this range.

-

Methylene Carbons (δ ~20-40 ppm): The two methylene carbons of the saturated ring will have signals in the aliphatic region.

-

Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group will give a signal around this chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1680 - 1700 | Strong, sharp absorption |

| C=O (Ester) | 1735 - 1750 | Strong, sharp absorption |

| C-O (Ester) | 1100 - 1300 | Strong absorption |

| Aromatic C=C | 1450 - 1600 | Medium to weak absorptions |

| Aromatic C-H | 3000 - 3100 | Medium to weak absorptions |

| Aliphatic C-H | 2850 - 3000 | Medium absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (204.22). Common fragmentation patterns for tetralones and esters would also be expected.[3]

Experimental Protocols

To ensure the acquisition of high-quality characterization data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Introduction

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a valuable bicyclic β-keto ester that serves as a pivotal intermediate in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and natural products. Its tetralone core, adorned with a reactive methoxycarbonyl group, provides a versatile scaffold for further chemical elaboration. This guide offers an in-depth exploration of the primary synthetic strategies for accessing this key intermediate, with a focus on the requisite starting materials, reaction mechanisms, and detailed experimental protocols. The methodologies discussed herein are tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Strategic Approaches to the Tetralone Core

The construction of the 4-oxo-1,2,3,4-tetrahydronaphthalene ring system with a carboxylate at the C1 position can be achieved through several classic and reliable organic transformations. This guide will focus on three principal and field-proven synthetic routes:

-

Dieckmann Condensation: An intramolecular cyclization of a diester to directly form the β-keto ester functionality within the six-membered ring.

-

Intramolecular Friedel-Crafts Acylation: The cyclization of a suitably substituted aromatic precursor to forge the ketone-bearing ring.

-

Stobbe Condensation: A multi-step approach commencing with the condensation of an aromatic aldehyde with a succinic ester, followed by cyclization and subsequent transformations.

Each of these strategies presents unique advantages and challenges concerning starting material availability, reaction conditions, and overall efficiency. The choice of a particular route will often be dictated by the specific resources and expertise available in a given laboratory setting.

Route 1: Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized method for the synthesis of cyclic β-keto esters, proceeding via an intramolecular Claisen condensation of a diester.[1][2] For the synthesis of our target molecule, the key starting material is a diester of 2-phenyladipic acid.

Starting Material Synthesis: Diethyl 2-Phenyladipate

The requisite starting material, diethyl 2-phenyladipate, can be prepared through a malonic ester synthesis followed by a Michael addition.

Workflow for Diethyl 2-Phenyladipate Synthesis

Caption: Synthesis of Diethyl 2-Phenyladipate.

Mechanism of Dieckmann Condensation

The mechanism involves the deprotonation of an α-carbon of the diester by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the product.[1][2]

Reaction Pathway for Dieckmann Condensation

Caption: Dieckmann Condensation Pathway.

Experimental Protocol: Dieckmann Condensation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-phenyladipate | 278.35 | 27.8 g | 0.1 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Toluene | 92.14 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide and anhydrous ethanol.

-

The mixture is stirred to dissolve the sodium ethoxide.

-

A solution of diethyl 2-phenyladipate in toluene is added dropwise to the stirred solution at room temperature over 30 minutes.

-

After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

-

The mixture is then cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation to afford this compound.

Route 2: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones fused to an aromatic ring.[3][4][5] This route involves the cyclization of a 4-arylbutanoic acid derivative, where the acyl group attacks the aromatic ring to form the six-membered ring of the tetralone.

Starting Material Synthesis: 1-Carbomethoxy-4-phenylbutanoic Acid

The synthesis of the required precursor can be achieved starting from 4-phenylbutanoic acid, which itself can be synthesized from benzene and butyrolactone via a Friedel-Crafts reaction.[6][7]

Workflow for 1-Carbomethoxy-4-phenylbutanoic Acid Synthesis

Caption: Synthesis of the Friedel-Crafts Precursor.

Mechanism of Intramolecular Friedel-Crafts Acylation

The carboxylic acid is first converted to its more reactive acid chloride. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acid chloride forms a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the cyclic ketone.[8][9]

Reaction Pathway for Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Carbomethoxy-4-phenylbutanoic acid | 222.24 | 22.2 g | 0.1 |

| Thionyl Chloride | 118.97 | 14.3 g (8.7 mL) | 0.12 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| Hydrochloric Acid (6M) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

A solution of 1-carbomethoxy-4-phenylbutanoic acid in anhydrous dichloromethane is treated with thionyl chloride and a catalytic amount of DMF. The mixture is refluxed for 2 hours to form the acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and 6M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography on silica gel to give this compound.

Route 3: Stobbe Condensation

The Stobbe condensation provides a multi-step but effective route to the target molecule, starting from readily available benzaldehyde and dimethyl succinate.[10][11][12] This reaction forms an alkylidenesuccinic acid derivative, which can then be subjected to hydrogenation and cyclization to construct the tetralone ring system.

Starting Materials and Overall Pathway

The initial step is the base-catalyzed condensation of benzaldehyde with dimethyl succinate. The resulting half-ester is then hydrogenated, and the subsequent dicarboxylic acid is cyclized under acidic conditions.

Workflow for Stobbe Condensation Route

Caption: Stobbe Condensation and Subsequent Transformations.

Mechanism of Stobbe Condensation and Cyclization

The Stobbe condensation mechanism involves the formation of a γ-lactone intermediate which then undergoes base-induced elimination to form the half-ester.[12][13] The subsequent cyclization of the hydrogenated diacid is a Friedel-Crafts type acylation.

Experimental Protocol: Stobbe Condensation and Cyclization

Part A: Stobbe Condensation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | 106.12 | 10.6 g | 0.1 |

| Dimethyl Succinate | 146.14 | 16.1 g | 0.11 |

| Potassium tert-Butoxide | 112.21 | 12.3 g | 0.11 |

| tert-Butanol | 74.12 | 150 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

A solution of potassium tert-butoxide in tert-butanol is prepared in a three-necked flask under a nitrogen atmosphere.

-

A mixture of benzaldehyde and dimethyl succinate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is then poured into ice-water and acidified with concentrated hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried, and concentrated to give the crude half-ester.

Part B: Hydrogenation, Cyclization, and Esterification

-

The crude half-ester is saponified with aqueous sodium hydroxide, followed by acidification to yield the diacid.

-

The unsaturated diacid is hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere.

-

The resulting saturated diacid is heated with polyphosphoric acid (PPA) to effect intramolecular Friedel-Crafts acylation.

-

The resulting 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is then esterified using methanol and a catalytic amount of sulfuric acid (Fischer esterification) to yield the final product.

Conclusion

The synthesis of this compound can be successfully achieved through several well-established synthetic routes. The Dieckmann condensation offers a direct approach from a substituted adipic ester, while the intramolecular Friedel-Crafts acylation provides another convergent pathway from a functionalized phenylbutanoic acid. The Stobbe condensation, although involving more steps, utilizes simple and readily available starting materials. The selection of the most suitable method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the synthetic laboratory. Each of these routes provides a reliable and instructive example of fundamental carbon-carbon bond-forming and cyclization reactions in organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 7. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 13. All about Stobbe reaction [unacademy.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, a key intermediate in organic synthesis. We will delve into its molecular structure, spectroscopic characterization, synthesis protocols, and its role in the development of novel therapeutic agents.

Introduction: A Versatile Building Block

This compound (CAS No. 156390-35-1) is a bicyclic organic compound featuring a tetralone core functionalized with a methyl ester.[1] This unique arrangement of a ketone and an ester group on a partially saturated naphthalene ring system makes it a highly versatile precursor in the synthesis of complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry, where the tetralone scaffold is a common motif in a variety of biologically active molecules. This guide will serve as a technical resource for researchers leveraging this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a cyclohexanone ring, with a methoxycarbonyl group at the C-1 position.

Key Structural Features:

-

Tetralone Core: A hydrogenated naphthalene ring system with a ketone at the C-4 position.

-

Chiral Center: The C-1 position, where the methyl carboxylate group is attached, is a stereocenter. Therefore, the molecule can exist as a racemic mixture or as individual enantiomers.

-

Functional Groups: The presence of a ketone and an ester allows for a wide range of chemical transformations.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 156390-35-1 | [1] |

| Appearance | White to yellow or orange powder/crystal | |

| Purity | >97% (commercially available) | [1] |

Synthesis of this compound

The synthesis of this tetralone derivative can be achieved through several strategic approaches. A common and efficient method involves an intramolecular Dieckmann condensation of a suitable diester precursor. This reaction is a powerful tool for the formation of five- and six-membered rings.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a diester, which in turn can be prepared from commercially available starting materials. The key bond disconnection is the C1-C2 bond, which is formed during the Dieckmann condensation.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a well-reasoned, hypothetical protocol based on established organic chemistry principles for the synthesis of this compound.

Step 1: Synthesis of Dimethyl 2-(2-carboxyethyl)phenylacetate

-

Reaction Setup: To a stirred solution of phenylacetic acid in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Michael Addition: Slowly add methyl acrylate to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched with a cold, dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure diester.

Step 2: Dieckmann Condensation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the diester from Step 1 in an anhydrous solvent (e.g., toluene).

-

Base Addition: Add a strong base, such as sodium hydride or sodium ethoxide, portion-wise to the solution at 0 °C. The reaction mixture is then heated to reflux for several hours.

-

Workup: After cooling to room temperature, the reaction is carefully quenched with a protic solvent (e.g., ethanol) followed by the addition of a dilute aqueous acid to neutralize the mixture. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield this compound.

Caption: Proposed synthetic workflow for the target molecule.

Spectroscopic Characterization

Accurate characterization of the molecular structure is paramount. The following are the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanone ring, and the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons: 7.2 - 8.0 ppm (multiplets)

-

CH at C1: ~3.8 ppm (triplet)

-

CH₂ at C2 & C3: 2.0 - 3.0 ppm (multiplets)

-

Methyl Ester Protons: ~3.7 ppm (singlet)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. Key expected signals include:

-

Ketone Carbonyl (C4): ~198 ppm

-

Ester Carbonyl: ~172 ppm

-

Aromatic Carbons: 126 - 145 ppm

-

C1: ~55 ppm

-

Aliphatic Carbons (C2, C3): 23 - 39 ppm

-

Methyl Ester Carbon: ~52 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O Stretch (Ketone): ~1685 cm⁻¹

-

C=O Stretch (Ester): ~1735 cm⁻¹

-

C-O Stretch (Ester): ~1200-1300 cm⁻¹

-

Aromatic C=C Stretch: ~1600 cm⁻¹

-

Sp² C-H Stretch (Aromatic): ~3000-3100 cm⁻¹

-

Sp³ C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 204. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Applications in Drug Discovery and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds. Its functional groups allow for diverse modifications to explore structure-activity relationships (SAR).

This intermediate is particularly valuable in the synthesis of compounds with potential:

-

Anti-inflammatory Activity

-

Antimicrobial Properties

-

Anticancer Efficacy

The general strategy involves the chemical modification of the ketone and/or the ester functionalities to introduce pharmacophoric features.

Caption: Role of the target molecule in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Dieckmann condensation provides an efficient route to this key intermediate. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to utilize this compound to its full potential.

References

1H NMR and 13C NMR spectra of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structures. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound, a key building block in synthetic chemistry.[1] Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It offers a predictive analysis of the complete ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from structurally related analogs.[2][3] Furthermore, it establishes a validated, step-by-step experimental protocol for acquiring high-quality NMR data, explaining the rationale behind critical parameter choices to ensure reproducibility and accuracy.

The Target Molecule: Structure and Significance

This compound (C₁₂H₁₂O₃, Molar Mass: 204.22 g/mol ) is a derivative of tetralone, featuring a chiral center at the C1 position.[4] Its bicyclic structure, incorporating both aromatic and aliphatic moieties along with ketone and ester functional groups, makes it a versatile intermediate in the synthesis of more complex organic molecules.[1] Accurate structural confirmation is the first critical step in any synthetic workflow, for which NMR is the gold standard.

Caption: Structure of this compound.

Fundamentals of NMR-Based Structural Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero nuclear spin, such as ¹H and ¹³C, behave like tiny magnets.[5] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy corresponding to the energy difference between these states gives rise to an NMR signal, or resonance.[5]

The precise frequency of this resonance, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus, providing information about functional groups and molecular connectivity.[6] Additionally, interactions between the spins of neighboring nuclei through chemical bonds cause splitting of NMR signals, a phenomenon called spin-spin coupling (J-coupling) . The pattern of this splitting (multiplicity) reveals the number of adjacent nuclei, helping to piece together the molecular framework.[7]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and methyl ester protons. The chemical shifts are predicted relative to Tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration | Justification |

| H8 | 7.9 - 8.1 | Doublet (d) | J ≈ 7-9 | 1H | The peri-proton to the C4 carbonyl group is significantly deshielded by the anisotropic effect of the C=O bond. |

| H5, H6, H7 | 7.2 - 7.6 | Multiplet (m) | - | 3H | These aromatic protons will exhibit complex splitting due to mutual coupling, appearing in the standard aromatic region. |

| O-CH₃ | 3.7 - 3.8 | Singlet (s) | - | 3H | The methyl ester protons are a singlet as they have no adjacent protons and are deshielded by the adjacent oxygen atom. |

| H1 | 3.9 - 4.1 | Doublet of Doublets (dd) | J ≈ 4, 8 | 1H | This methine proton is alpha to the ester carbonyl and is coupled to the two diastereotopic protons on C2. |

| H3 (2H) | 2.9 - 3.1 | Triplet (t) | J ≈ 6-7 | 2H | These methylene protons are alpha to the C4 carbonyl, leading to a downfield shift. They are coupled to the C2 protons. |

| H2 (2H) | 2.2 - 2.5 | Multiplet (m) | - | 2H | These methylene protons are coupled to both H1 and the two H3 protons, resulting in a complex multiplet. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display a single peak for each of the 12 unique carbon atoms in the molecule. The low natural abundance (1.1%) of ¹³C means that ¹³C-¹³C coupling is typically not observed.[7]

| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Justification |

| C4 (C=O, Ketone) | 197 - 200 | C | The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[2] |

| C=O (Ester) | 172 - 175 | C | The ester carbonyl carbon is also deshielded but typically appears upfield relative to a ketone. |

| C8a | 144 - 146 | C | Aromatic quaternary carbon adjacent to the C4 carbonyl group. Data from 1-tetralone provides a strong reference.[2] |

| C4a | 132 - 134 | C | Aromatic quaternary carbon at the bridgehead. |

| C6 | 133 - 135 | CH | Aromatic methine carbon. |

| C5, C7, C8 | 126 - 129 | CH | Aromatic methine carbons, expected to have similar chemical shifts. |

| O-CH₃ | 52 - 54 | CH₃ | The methyl ester carbon, shielded by the attached oxygen. |

| C1 | 45 - 48 | CH | Aliphatic methine carbon, deshielded by the attached ester group. |

| C3 | 35 - 38 | CH₂ | Aliphatic methylene carbon alpha to the ketone carbonyl. |

| C2 | 28 - 32 | CH₂ | Standard aliphatic methylene carbon. |

Experimental Protocol for High-Fidelity NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is designed to be a self-validating system for the structural confirmation of the title compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[5]

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.[8]

-

Dissolution: Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference standard (δ = 0.0 ppm).[2]

Spectrometer Setup and Calibration

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is "locked" to the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift during the experiment.[8]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils. Automated shimming routines on modern spectrometers are highly effective at producing sharp, symmetrical peaks, thereby maximizing resolution.[8]

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum energy transfer and, consequently, the best possible signal-to-noise ratio.

Caption: Standard experimental workflow for NMR analysis.

Acquisition Parameters

The choice of acquisition parameters is critical and depends on the specific nucleus being observed.

-

For ¹H NMR Spectroscopy:

-

Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): 2-4 seconds. This duration ensures sufficient data points are collected to resolve sharp peaks.

-

Relaxation Delay (D1): 1-2 seconds. For routine spectra, this delay is sufficient for most protons to relax back to equilibrium.

-

Number of Scans (NS): 8-16. Due to the high sensitivity of ¹H NMR, a small number of scans is usually adequate to achieve an excellent signal-to-noise ratio.

-

-

For ¹³C NMR Spectroscopy:

-

Experiment Type: Proton-decoupled (e.g., zgpg30 on Bruker systems). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[2]

-

Pulse Angle: 30°. This angle is a compromise that provides good signal for both protonated and quaternary carbons without requiring excessively long relaxation delays.[8]

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more. A larger number of scans is required to compensate for the low natural abundance and lower intrinsic sensitivity of the ¹³C nucleus.[7]

-

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions based on well-established principles with a robust, detailed experimental protocol, researchers are equipped to confidently acquire, interpret, and validate the structure of this important synthetic intermediate. The provided tables of expected chemical shifts and the workflow for data acquisition serve as a practical reference for ensuring accuracy and reproducibility in the laboratory.

References

- 1. Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 4. This compound [cymitquimica.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. books.rsc.org [books.rsc.org]

IUPAC name for Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

An In-Depth Technical Guide to Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate and structural motif in medicinal chemistry. We will delve into its precise chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a building block in the development of novel therapeutics.

Nomenclature and Structural Analysis

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The title compound, this compound, is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

1.1. Deconstruction of the IUPAC Name

The name can be broken down to understand the molecule's structure:

-

Naphthalene: This indicates the core is a bicyclic aromatic system consisting of two fused benzene rings.

-

1,2,3,4-tetrahydro-: This prefix specifies that one of the rings is saturated, meaning four hydrogen atoms have been added to positions 1, 2, 3, and 4, converting it into a cyclohexene-like ring fused to a benzene ring. This bicyclic system is commonly referred to as a tetralone scaffold.[1]

-

4-oxo-: A ketone functional group (C=O) is present at position 4 of the tetrahydronaphthalene ring system.

-

1-carboxylate: An ester functional group is attached to position 1.

-

Methyl: The ester is a methyl ester (-COOCH₃).

The numbering of the bicyclic system begins at a carbon in the saturated ring adjacent to the fusion point and proceeds around the saturated ring first.[2][3] The principal functional group, the ester, receives the lowest possible locant (position 1), and the ketone is designated at position 4.

1.2. Chemical Structure and Identification

The structure combines a rigid aromatic ring with a functionalized, saturated ring, making it a versatile scaffold in organic synthesis.

Caption: IUPAC Numbered Structure of the Target Compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is essential for its application in research and development.

2.1. Physicochemical Data

The key identifying and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 156390-35-1 | [4] |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.225 g/mol | [4] |

| InChI Key | FJXPXNBKKZUONN-UHFFFAOYSA-N | [4] |

| Appearance | White to yellow powder/crystal | [5] |

2.2. Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of synthesized compounds. While a specific spectrum for this exact molecule is not publicly available, the expected signals can be predicted based on its functional groups and the analysis of similar tetralone derivatives.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), the aliphatic protons on the saturated ring (δ 2.0-3.5 ppm), and a sharp singlet for the methyl ester protons (δ ~3.7 ppm). The proton at the chiral center (C1) would likely appear as a multiplet due to coupling with the adjacent C2 protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature characteristic peaks for the two carbonyl carbons: the ketone (~195-205 ppm) and the ester (~170-175 ppm). Aromatic carbons would resonate in the δ 125-145 ppm region, while the aliphatic carbons (C1, C2, C3) and the methyl ester carbon would appear upfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹). C-H stretches for the aromatic and aliphatic portions, as well as C-O stretches for the ester, would also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight (m/z = 204.22) would be observed. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Synthesis and Mechanistic Insights

The tetralone scaffold is a privileged structure in medicinal chemistry, and various synthetic routes have been developed for its construction.[8] A common and effective method for creating the core structure is through an intramolecular Friedel-Crafts acylation.

A plausible and efficient synthesis for this compound involves the cyclization of a precursor molecule, which itself can be synthesized via a Michael addition.

3.1. Retrosynthetic Analysis and Proposed Pathway

The synthesis can be logically designed by working backward from the target molecule. The key bond formation is the cyclization that forms the saturated ring onto the aromatic system.

Caption: Simplified Retrosynthetic Workflow.

3.2. Step-by-Step Synthesis Workflow

-

Friedel-Crafts Acylation: The synthesis begins with the reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms a 4-aryl-4-oxobutanoic acid.

-

Reduction: The ketone in the butanoic acid chain is reduced to a methylene group, typically via a Clemmensen or Wolff-Kishner reduction, yielding a 4-arylbutanoic acid.

-

Intramolecular Cyclization: The resulting acid is then treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) to induce an intramolecular Friedel-Crafts acylation, forming the tetralone ring. This step creates 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.[9]

-

Esterification: The final step is the esterification of the carboxylic acid using methanol in the presence of an acid catalyst (like H₂SO₄) to yield the target methyl ester.

This sequence provides a reliable and scalable route to the desired compound and its analogs.

Detailed Experimental Protocol: Synthesis of the Carboxylic Acid Precursor

This protocol details the synthesis of the direct precursor, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which can then be easily esterified.

Objective: To synthesize 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via intramolecular cyclization.

Materials:

-

4-phenylbutanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-phenylbutanoic acid (10.0 g, 1 equivalent).

-

Addition of Cyclizing Agent: Carefully add polyphosphoric acid (~100 g) to the flask. The PPA acts as both the solvent and the catalyst.

-

Heating and Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid and neutralize the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The tetralone scaffold is a cornerstone in the development of pharmaceuticals due to its structural rigidity and ability to present functional groups in a well-defined three-dimensional space.[1][10] This makes it an ideal framework for designing molecules that can interact with specific biological targets.

-

Antidepressants: The tetralone core is famously a key precursor in the synthesis of Sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[8] The specific stereochemistry and substitution pattern on the tetralone ring are crucial for its biological activity.

-

Anticancer Agents: Numerous tetralone derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][8] They serve as scaffolds for developing new agents that can interfere with cell cycle progression or induce apoptosis.

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of 1-tetralone have been extensively studied as potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurological disorders like Parkinson's disease and depression.[8][11]

-

Antimicrobial and Antifungal Agents: Modifications to the tetralone structure have yielded compounds with notable activity against various bacterial and fungal strains, offering potential avenues for new anti-infective therapies.[8][12]

This compound, with its reactive ketone and ester functionalities, is an exceptionally valuable starting material for creating diverse libraries of these potentially bioactive compounds. The ester can be hydrolyzed, reduced, or converted to an amide, while the ketone can undergo reactions like aldol condensations, reductions, or reductive aminations to install further complexity and tune pharmacological properties.[13]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, accessible synthesis, and the proven therapeutic potential of the broader tetralone class underscore its importance.[14] A deep understanding of its properties and reactivity, as outlined in this guide, is crucial for leveraging this scaffold to develop the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 3. Nomenclature of Bicyclic Compounds - Chad's Prep® [chadsprep.com]

- 4. This compound [cymitquimica.com]

- 5. Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 7442-52-6 | TCI AMERICA [tcichemicals.com]

- 6. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [myskinrecipes.com]

- 14. benthamdirect.com [benthamdirect.com]

The Tetralone Scaffold: From Historical Discovery to a Privileged Core in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to a Versatile Scaffold

In the landscape of medicinal chemistry and natural product synthesis, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. Among these, the tetralone scaffold—a bicyclic aromatic ketone—has carved out a significant niche. Comprising a benzene ring fused to a cyclohexanone ring, tetralones exist as two primary isomers: α-tetralone (3,4-dihydronaphthalen-1(2H)-one) and β-tetralone (3,4-dihydronaphthalen-2(1H)-one).

For over a century, these seemingly simple structures have served as pivotal starting materials and key intermediates in the synthesis of a vast array of complex molecules. Their inherent reactivity and rigid, well-defined three-dimensional shape make them ideal platforms for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the journey of tetralone derivatives, from their initial discovery in the late 19th century to their current status as a cornerstone in the development of pharmaceuticals and the synthesis of intricate natural products. We will delve into the evolution of synthetic methodologies, explore their diverse pharmacological applications, and provide practical, field-proven insights into their utilization in a research and development setting.

Part 2: The Genesis of a Scaffold: Early Discovery and Foundational Syntheses

The story of tetralones begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first documented synthesis of a tetralone derivative was that of 2-tetralone (β-tetralone) , accomplished by Eugen Bamberger and Wilhelm Lodter in 1893 through the dehydrohalogenation of 3-chloro-2-tetralol using hot alkali.[1] This initial breakthrough, while significant, was soon followed by the development of more robust and versatile methods for accessing the more synthetically prevalent α-tetralone core.

The Cornerstone Reaction: Intramolecular Friedel-Crafts Acylation